(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Description

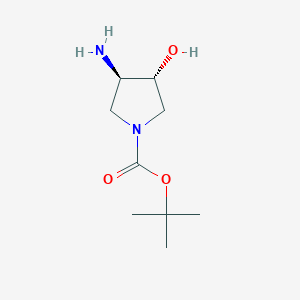

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely utilized as a building block in pharmaceutical synthesis. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol and CAS number 330681-18-0 . The compound features a five-membered pyrrolidine ring with stereospecific amino (-NH₂) and hydroxyl (-OH) substituents at the 3R and 4R positions, respectively. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is critical in developing protease inhibitors, kinase modulators, and other bioactive molecules due to its rigid scaffold and hydrogen-bonding capabilities .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148214-90-8, 330681-18-0 | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trimesylate Intermediate Formation

The patent EP1138672A1 outlines a foundational approach starting from optically active butyl-1,2,4-trimesylate (methanesulfonic acid 3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester). This intermediate is synthesized by treating a diol precursor with mesyl chloride under basic conditions. For example:

Cyclization with Primary Amines

The trimesylate undergoes cyclization with a primary amine (e.g., benzylamine) to form the pyrrolidine core. The reaction proceeds in tetrahydrofuran (THF) at 50–60°C, leveraging the nucleophilic displacement of mesyl groups:

Protecting Group Manipulation

The benzyl group (Bn) is replaced with tert-butoxycarbonyl (Boc) to install the final protecting group:

-

Deprotection-Protection Sequence : Hydrogenolysis removes the benzyl group, followed by treatment with Boc anhydride or di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP).

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bn Removal | H₂, Pd/C | RT, 1 atm | Free amine |

| Boc Protection | Boc₂O, DMAP | DCM, 0°C → RT | Boc-protected amine |

High-Pressure Amination for Amino Group Introduction

Reaction with Ammonia Under Pressure

The key step for introducing the 3-amino group involves high-pressure amination. The Boc-protected pyrrolidine derivative is reacted with ammonia in a pressure reactor:

-

Conditions : 5×10⁶–8×10⁶ Pa (50–80 bar), 100–150°C, 12–48 h in THF or dimethoxyethane.

-

Outcome : The reaction proceeds via nucleophilic substitution, yielding the 3-amino derivative with minimal racemization.

Alternative Synthetic Routes

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods using lipases or acylases can resolve racemic intermediates. For example:

-

Substrate : Racemic tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate.

-

Enzyme : Candida antarctica lipase B (CAL-B) selectively acylates one enantiomer, enabling separation.

Comparative Analysis of Methods

Industrial Production Considerations

Large-scale synthesis prioritizes the trimesylate route due to reproducibility and compatibility with continuous flow systems. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

Fenoprofen calcium hydrate undergoes various chemical reactions, including:

Oxidation: Fenoprofen can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert fenoprofen to its alcohol derivatives.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of fenoprofen, such as alcohols, carboxylic acids, and halogenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Pharmacologically Active Compounds :

- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and metabolic diseases. Its ability to modify the pharmacokinetic properties of drug candidates makes it an essential component in drug design.

-

Chiral Auxiliary in Asymmetric Synthesis :

- Due to its chiral nature, (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis processes. This application is crucial for the production of enantiomerically pure compounds, which are often required for therapeutic efficacy and safety.

-

Potential Role in Neuroprotective Agents :

- Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives synthesized from this compound. The results demonstrated that these derivatives could inhibit neuronal apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions.

Case Study 2: Asymmetric Synthesis

In another research article, the compound was employed as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study highlighted its effectiveness in achieving high enantiomeric excess (ee) values, which are critical for the biological activity of amino acid derivatives used in drug development.

Table: Comparison of Applications

Mechanism of Action

Fenoprofen calcium hydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(3S,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

- CAS : 190792-75-7

- Formula : C₉H₁₈N₂O₃

- Key Differences : Diastereomer with inverted stereochemistry at C3 (3S instead of 3R). This alteration significantly impacts biological activity, as seen in enantioselective binding to chiral targets. For instance, the (3S,4R) isomer may exhibit reduced affinity for enzymes preferring the (3R,4R) configuration .

Functional Group Modifications

(3R,4R)-Tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

- CAS : 1400562-12-0

- Formula : C₁₀H₂₀N₂O₃

- Key Differences: Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.

(3S,4R)-Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Ring Size Variations

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate

- CAS : 1268511-99-4

- Formula : C₁₀H₂₀N₂O₃

- Key Differences: Six-membered piperidine ring replaces pyrrolidine.

Complex Substituents

tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate

- CAS : 2290872-81-8

- Formula : C₁₃H₂₁N₃O₃S

Data Table: Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | 330681-18-0 | C₉H₁₈N₂O₃ | 202.25 | 3R-amino, 4R-hydroxyl, pyrrolidine ring |

| (3S,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (diastereomer) | 190792-75-7 | C₉H₁₈N₂O₃ | 202.25 | 3S-amino stereoisomer |

| (3R,4R)-Tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | 1400562-12-0 | C₁₀H₂₀N₂O₃ | 216.28 | Methoxy substitution at C4 |

| trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate | 1268511-99-4 | C₁₀H₂₀N₂O₃ | 216.28 | Piperidine ring (6-membered) |

| (3S,4R)-Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | N/A (BP 1577) | C₉H₁₇FN₂O₂ | 204.25 | Fluorine substitution at C4 |

Biological Activity

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 330681-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 202.25 g/mol. It has a density of 1.2 g/cm³ and a boiling point of about 308.8 °C at 760 mmHg. The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Cellular Uptake : The structural characteristics allow for effective cellular uptake, enhancing its bioavailability and efficacy.

Biological Activities

The biological activities of this compound have been explored in several studies:

Anticancer Activity

A study demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to reduce cell viability in human cancer cell lines such as HeLa and MCF-7 at concentrations ranging from 10 to 50 µM over a 48-hour period.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Apoptosis induction |

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using primary neuronal cultures showed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.

| Treatment Concentration (µM) | ROS Levels (% Control) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 80 | 90 |

| 50 | 50 | 75 |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens. Patients receiving the compound exhibited improved progression-free survival rates compared to those receiving chemotherapy alone.

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the structure and stereochemistry of (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate?

- Answer : The compound's structure is validated using ¹H NMR and ¹³C NMR to assign proton and carbon environments, particularly focusing on the pyrrolidine ring and tert-butyl group. DEPT experiments differentiate CH, CH₂, and CH₃ groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. For stereochemical confirmation, X-ray crystallography is critical, as seen in analogous compounds where single-crystal analysis resolves R/S configurations . Rotameric mixtures (e.g., observed in phosphonates) may require variable-temperature NMR or 2D techniques (COSY, NOESY) to distinguish conformational isomers .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Synthesis typically involves multi-step sequences with Boc (tert-butoxycarbonyl) protection. A representative approach includes:

Ring formation : Cyclization of precursors to establish the pyrrolidine scaffold.

Functionalization : Introduction of amino and hydroxyl groups via selective oxidation/reduction or nucleophilic substitution.

Protection/deprotection : Use of Boc groups to stabilize reactive sites, as demonstrated in tert-butyl ester syntheses .

Key reagents include DMAP and triethylamine in dichloromethane at 0–20°C for acylations .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Follow GHS hazard guidelines :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Storage : Keep in a cool, dry place away from ignition sources (P210) .

- Spill management : Neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by rotameric forms of derivatives?

- Answer : Rotamers (e.g., in phosphonate analogs) create split signals in ¹H/¹³C NMR. Strategies include:

- Variable-temperature NMR : Elevating temperature to coalesce rotameric peaks .

- Dynamic NMR (DNMR) : Quantify energy barriers between conformers.

- Computational modeling : Predict dominant conformers using DFT calculations .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

- Answer :

- Chiral catalysts : Use of enantioselective catalysts (e.g., Rh or Ru complexes) in hydrogenation steps .

- Chiral chromatography : Purify intermediates via chiral HPLC or SFC.

- Crystallization-induced asymmetric transformation (CIAT) : Promote racemization of undesired enantiomers during crystallization .

Q. How do electron-withdrawing substituents affect the pyrrolidine ring's reactivity?

- Answer : Substituents like fluorine (e.g., in 4-fluoropyrrolidine analogs) reduce nucleophilicity at the nitrogen, altering reaction kinetics in alkylation or acylation steps. This is critical when designing derivatives for medicinal chemistry, as electronic effects influence binding affinity .

Q. What advanced techniques validate the compound's stability under varying pH and temperature conditions?

- Answer :

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability.

- Kinetic solubility assays : Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting crystallographic data in structural reports?

- Answer :

- Cross-validate with multiple techniques : Compare X-ray data with NMR-derived NOE correlations to confirm stereochemistry .

- Check for polymorphism : Different crystal packing (e.g., solvate vs. anhydrous forms) can alter unit cell parameters.

- Leverage computational tools : Use Mercury CSD or Olex2 to refine structural models .

Q. What methodologies reconcile yield variations in multi-step syntheses?

- Answer :

- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) .

- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy to identify bottlenecks.

- Scalability studies : Evaluate reproducibility across batch sizes (mg to kg) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.